![molecular formula C22H28ClN3OS B2388097 盐酸N-(3-(二甲氨基)丙基)-3,4-二甲基-N-(6-甲基苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 1216450-29-1](/img/structure/B2388097.png)

盐酸N-(3-(二甲氨基)丙基)-3,4-二甲基-N-(6-甲基苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

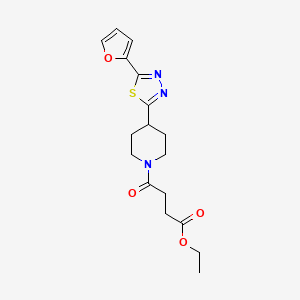

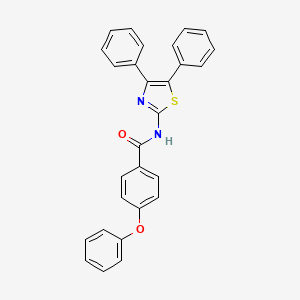

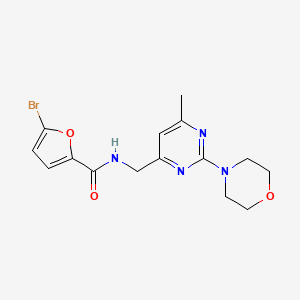

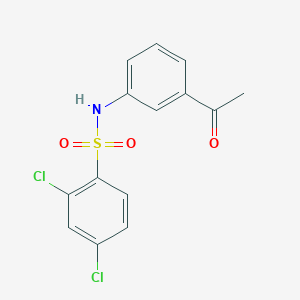

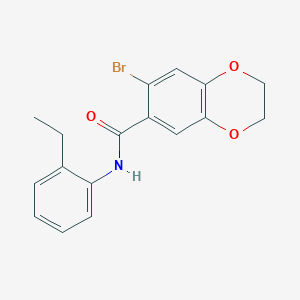

“N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound with potential applications in scientific research. It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular formula is C22H28ClN3O3S, and the molecular weight is 449.99.Chemical Reactions Analysis

The compound is part of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives that were synthesized and evaluated for anti-inflammatory activity .科学研究应用

Copolymerization

The compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

RAFT Homopolymerization and Copolymerization

The compound is used in the reversible addition–fragmentation chain transfer (RAFT) polymerization . The polymerization is conducted in a solvent mixture of water (acidic pH) and 2-propanol .

Drug Delivery Applications

The compound is used to synthesize self-healing pH-responsive hydrogels for drug delivery applications .

Gene Delivery Vector

The compound is used as a cationic monomer to develop gene delivery vector due to its ability to complex with nucleic acids and facilitate their intracellular delivery .

Peptide Synthesis

The compound is used in peptide synthesis .

Crosslinking Proteins to Nucleic Acids

The compound is used for crosslinking proteins to nucleic acids .

Preparation of Immunoconjugates

The compound is used in the preparation of immunoconjugates .

Cross-linking of Nanofiber Matrices

The compound is used for cross-linking of nanofiber matrices with mouse lung extract .

作用机制

属性

IUPAC Name |

N-[3-(dimethylamino)propyl]-3,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3OS.ClH/c1-15-7-10-19-20(13-15)27-22(23-19)25(12-6-11-24(4)5)21(26)18-9-8-16(2)17(3)14-18;/h7-10,13-14H,6,11-12H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZPDOKEOGBGEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)

![6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2388025.png)

![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)

![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2388028.png)

![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)

palladium(II)](/img/structure/B2388034.png)